3-(tert-Butyl)phenyldihydrogenphosphate
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Overview
Description
3-(tert-Butyl)phenyldihydrogenphosphate is an organic compound belonging to the class of organophosphates. It is known for its excellent thermal stability and hydrolytic resistance, making it a valuable compound in various industrial applications. The compound is characterized by its molecular formula C22H23O4P and a molecular weight of 382.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)phenyldihydrogenphosphate typically involves the reaction of tert-butylphenol with phosphorus oxychloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of reactants to the desired product .
Step 1: Dissolve tert-butylphenol in a suitable solvent and add phosphorus oxychloride slowly while maintaining the temperature at around 70°C.
Step 2: Add aluminum chloride as a catalyst and continue stirring the mixture for several hours.
Step 3: After the reaction is complete, the mixture is cooled, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)phenyldihydrogenphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Various organophosphorus compounds.
Substitution: Compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
3-(tert-Butyl)phenyldihydrogenphosphate has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymers and resins due to its thermal stability.
Biology: Investigated for its potential use in biological systems as a phosphate donor.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Widely used in the production of flame-retardant materials, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)phenyldihydrogenphosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a phosphate donor, transferring its phosphate group to other molecules, thereby modulating various biochemical pathways. This property makes it valuable in both biological and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- tert-Butylphenyl diphenyl phosphate
- Triphenyl phosphate
- Di-tert-butylphenyl phosphate
Uniqueness
Compared to similar compounds, 3-(tert-Butyl)phenyldihydrogenphosphate offers superior thermal stability and hydrolytic resistance. These properties make it particularly suitable for applications requiring high-performance materials, such as flame retardants and plasticizers .
Properties
Molecular Formula |
C10H15O4P |
---|---|
Molecular Weight |
230.20 g/mol |
IUPAC Name |
(3-tert-butylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C10H15O4P/c1-10(2,3)8-5-4-6-9(7-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
InChI Key |
SPQPNWSVMABBLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OP(=O)(O)O |
Origin of Product |
United States |
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